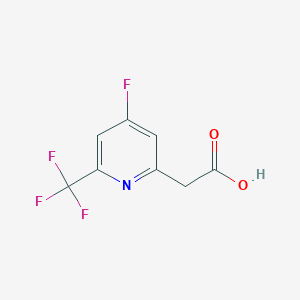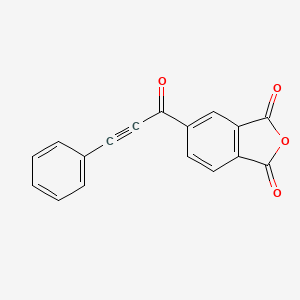
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione is an organic compound with the molecular formula C17H8O4. It is known for its unique structure, which includes a phenylpropioloyl group attached to an isobenzofuran-1,3-dione core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione typically involves the coupling reaction of phenylacetylene with 4-bromophthalic anhydride. This reaction is often catalyzed by palladium (Pd) and requires specific conditions to ensure high yield and purity . The reaction conditions include:
Catalyst: Palladium (Pd)
Solvent: Tetrahydrofuran (THF)
Temperature: Room temperature to 60°C
Reaction Time: Several hours
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of different derivatives.
Substitution: The phenylpropioloyl group can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), molecular oxygen (O2)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Solvents: Tetrahydrofuran (THF), dichloromethane (DCM)
Temperature: Varies depending on the reaction type, typically room temperature to 80°C
Major Products Formed
The major products formed from these reactions include various substituted isobenzofuran-1,3-dione derivatives, which can have different functional groups attached to the core structure .
Scientific Research Applications
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 5-(3-Phenyl-2-propynoyl)-2-benzofuran-1,3-dione
- 5-(1-Oxo-3-phenyl-2-propyn-1-yl)-1,3-isobenzofurandione
- 4-(Phenylprop-2-ynoyl)phthalic Anhydride
Uniqueness
5-(3-Phenylpropioloyl)isobenzofuran-1,3-dione is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenylpropioloyl group and isobenzofuran-1,3-dione core make it a versatile compound for various applications, distinguishing it from other similar compounds .
Properties
CAS No. |
1329658-14-1 |
|---|---|
Molecular Formula |
C17H8O4 |
Molecular Weight |
276.24 g/mol |
IUPAC Name |
5-(3-phenylprop-2-ynoyl)-2-benzofuran-1,3-dione |
InChI |
InChI=1S/C17H8O4/c18-15(9-6-11-4-2-1-3-5-11)12-7-8-13-14(10-12)17(20)21-16(13)19/h1-5,7-8,10H |
InChI Key |
PIJHMKDKKSQWJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CC(=O)C2=CC3=C(C=C2)C(=O)OC3=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,2'-(Thiobis(2-hydroxy-5,1-phenylene))bis(4H-benzo[e][1,3]oxazin-4-one)](/img/structure/B13437503.png)


![8-Oxa-3-azabicyclo[3.2.1]octane-3-carboxamide](/img/structure/B13437535.png)
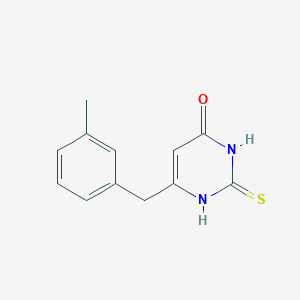
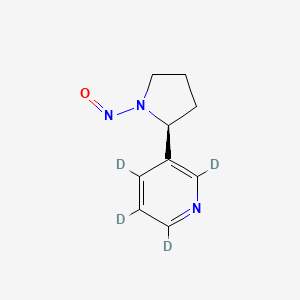
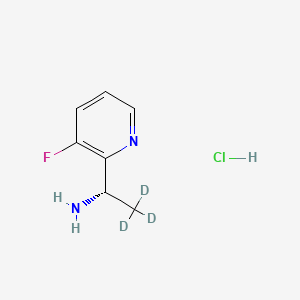
![N-[[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl]-2,2,2-trifluoro-N-methylacetamide](/img/structure/B13437553.png)
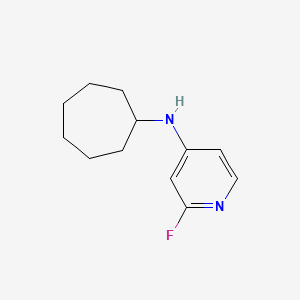
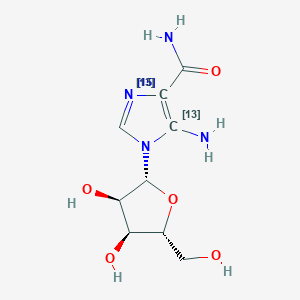
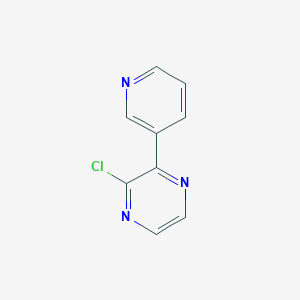
![benzyl 1-(4-hydroxy-3-methoxycarbonylphenyl)-9H-pyrido[3,4-b]indole-3-carboxylate](/img/structure/B13437589.png)
![1-Pyrrolidinecarboxylic acid, 3-[2-[[(1,1-dimethylethoxy)carbonyl][5-[(4-methylphenyl)sulfonyl]-5H-pyrrolo[2,3-b]pyrazin-2-yl]amino]acetyl]-4-ethyl-, phenylmethyl ester, (3R,4S)-](/img/structure/B13437595.png)
